2-(1H-indol-2-yl)benzoic acid is a compound that features an indole moiety attached to a benzoic acid structure. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. It is classified as an aromatic carboxylic acid, with the molecular formula C15H11NO2 and a molecular weight of 239.25 g/mol. The compound is characterized by its unique structural features, which include the indole ring system, known for its role in various biological activities.
This compound can be synthesized through various chemical methods, often involving the reaction of indole derivatives with benzoic acid or its derivatives. It falls under the category of heterocyclic compounds due to the presence of the nitrogen atom in the indole ring. Its classification as a carboxylic acid is significant for understanding its reactivity and potential applications in pharmaceuticals.
The synthesis of 2-(1H-indol-2-yl)benzoic acid typically involves several steps:
The yield of this synthesis can vary; for example, yields reported in literature range from approximately 38% to 50% depending on specific conditions used during the reaction .
The molecular structure of 2-(1H-indol-2-yl)benzoic acid can be represented as follows:
The compound's structure can be depicted using SMILES notation: C1=CC=C2C(=C1)C(=CN2)C=C(C=C2)C(=O)O
.
2-(1H-indol-2-yl)benzoic acid can participate in various chemical reactions due to its functional groups:
These reactions are significant for modifying the compound's structure to enhance biological activity or alter physical properties.
The mechanism by which 2-(1H-indol-2-yl)benzoic acid exerts its biological effects often involves interaction with specific biological targets:
2-(1H-indol-2-yl)benzoic acid has potential applications in various fields:
CAS No.: 142-18-7
CAS No.: 22756-36-1
CAS No.: 76663-30-4
CAS No.:
CAS No.: